molecular formula C17H24F2N2O4 B2385652 4-((4-(Difluoromethoxy)phenyl)amino)-2-(hexylamino)-4-oxobutanoic acid CAS No. 1047679-31-1

4-((4-(Difluoromethoxy)phenyl)amino)-2-(hexylamino)-4-oxobutanoic acid

Cat. No.: B2385652
CAS No.: 1047679-31-1
M. Wt: 358.386
InChI Key: OFUZUKILCUTIIS-UHFFFAOYSA-N
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Description

4-((4-(Difluoromethoxy)phenyl)amino)-2-(hexylamino)-4-oxobutanoic acid, also known as DHODH inhibitor, is a chemical compound that has been extensively studied for its potential use in treating various diseases.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis and Activity of Analogs : Research has explored the synthesis of various analogs of 4-aryl-2,4-dioxobutanoic acids, demonstrating their potential in producing compounds with analgesic, anti-inflammatory, and other pharmacological activities. The synthesis process involves the combination of structures from pyruvic acid and 4-aminoantipyrine, indicating a methodological approach to creating compounds with potentially significant therapeutic effects (Rubtsov et al., 2002).

Analytical Chemistry and Molecular Detection

  • Development of ELISA for Pesticide Analysis : A study developed a sensitive enzyme-linked immunosorbent assay (ELISA) for analyzing pesticide residues in fruit, utilizing haptens similar in structure to the compound of interest. This research demonstrates the application of such compounds in improving food safety and monitoring environmental contamination (Zhang et al., 2008).

Molecular Structure and Spectroscopy

  • Vibrational Spectroscopic Studies : Investigations into the molecular structure, vibrational spectroscopy, and theoretical calculations of related compounds have provided insights into their electronic and optical properties. Such studies are crucial for understanding the fundamental characteristics of these compounds and their potential applications in materials science and pharmaceutical design (Raju et al., 2015).

Potential in Medicinal Chemistry

  • Inhibitory Peptides and Enzyme Inhibition : Research into amino acid derivatives similar to the compound of interest has shown their utility in creating inhibitors for specific enzymes, indicating their potential use in developing therapeutic agents for various diseases. For example, studies on dipeptoid structures have explored their anxiolytic properties, showcasing the versatility of these compounds in drug development (Debaerdemaeker et al., 1993).

Chemical Reactions and Catalysis

  • Multi-Component Synthesis in Aqueous Media : The use of boric acid-catalyzed reactions for synthesizing 4H-isoxazol-5-ones from compounds structurally related to the one of interest highlights the importance of such chemicals in facilitating green chemistry approaches and enhancing reaction efficiency (Kiyani & Ghorbani, 2015).

Properties

IUPAC Name

4-[4-(difluoromethoxy)anilino]-2-(hexylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N2O4/c1-2-3-4-5-10-20-14(16(23)24)11-15(22)21-12-6-8-13(9-7-12)25-17(18)19/h6-9,14,17,20H,2-5,10-11H2,1H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUZUKILCUTIIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(CC(=O)NC1=CC=C(C=C1)OC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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